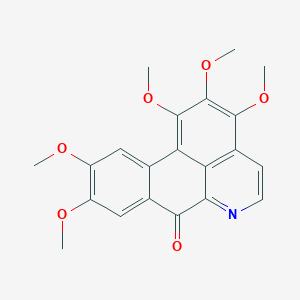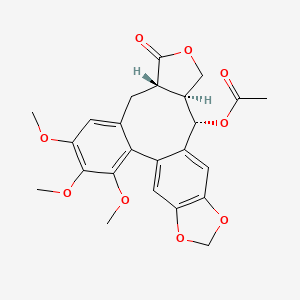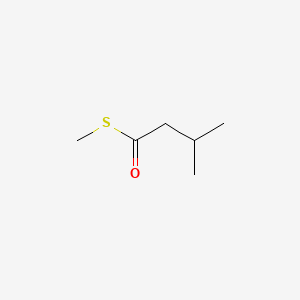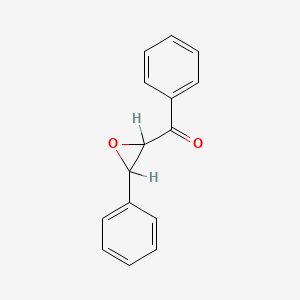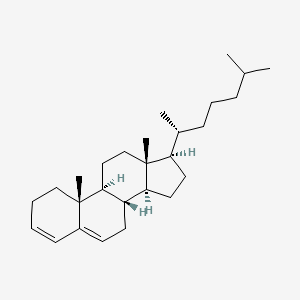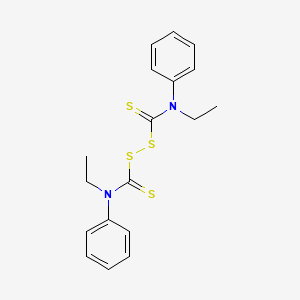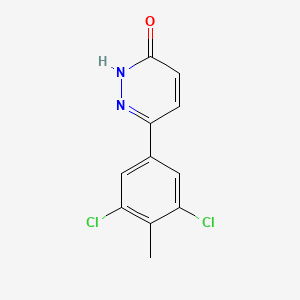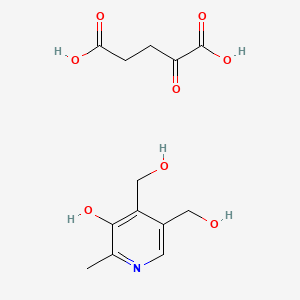
(5-Hidroxi-6-metilpiridin-3,4-diil)dimetanol 2-oxopentanodioato
Descripción general
Descripción
(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate, also known as (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate, is a useful research compound. Its molecular formula is C13H17NO8 and its molecular weight is 315.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gestión de la Diabetes Mellitus Tipo 2 (T2DM)
La Piriglutin, como agonista del receptor del péptido similar al glucagón-1 (GLP-1 RA), es fundamental en la gestión de la T2DM. Mejora la secreción de insulina e inhibe la liberación de glucagón, lo que ayuda al control glucémico. Los estudios han demostrado que la Piriglutin disminuye los niveles de hemoglobina A1c (HbA1c) cuando se prescribe como monoterapia o en combinación con otros medicamentos antidiabéticos. Generalmente es bien tolerada y se asocia con hipoglucemia leve en la terapia combinada .
Tratamiento de la Obesidad
En el contexto de la obesidad, las dosis más altas de Piriglutin se utilizan para controlar el peso. Su eficacia en la reducción del peso corporal se atribuye a su acción sobre los receptores de GLP-1, que influyen en el apetito y la ingesta de energía. El compuesto ha mostrado ser prometedor para abordar la obesidad, que a menudo se asocia con la T2DM .
Reducción del Riesgo de Enfermedad Cardiovascular
La Piriglutin tiene un efecto protector sobre el sistema cardiovascular. Puede reducir los eventos cardiovasculares y los factores de riesgo relacionados, incluida la mejora de los perfiles lipídicos y el control de la presión arterial. Esto la convierte en una opción rentable para el uso a largo plazo en planes de atención médica, considerando sus beneficios para reducir el riesgo de enfermedades cardiovasculares .
Tratamiento de la Osteoartritis (OA)
La investigación indica que la Piriglutin ejerce acciones analgésicas, antiinflamatorias y antidegradativas en la OA. Alivia el comportamiento relacionado con el dolor y disminuye la secreción de mediadores proinflamatorios como IL-6 y PGE2. Además, la Piriglutida desplaza el fenotipo de macrófago polarizado de M1 proinflamatorio a M2 antiinflamatorio, lo que sugiere su potencial como un nuevo candidato terapéutico para el tratamiento de la OA .
Propiedades Analgésicas
Las propiedades analgésicas de la Piriglutin no se limitan a la OA. Su mecanismo de acción implica la modulación de las vías inflamatorias, lo que puede contribuir al alivio del dolor en diversas afecciones. La capacidad del compuesto para reducir el dolor lo convierte en una adición valiosa a las opciones farmacológicas para el manejo del dolor .
Efectos Antiinflamatorios
Los efectos antiinflamatorios de la Piriglutin son significativos, ya que puede modular la respuesta inmune al afectar la producción de citoquinas y la actividad de los macrófagos. Estas propiedades son beneficiosas en el tratamiento de enfermedades en las que la inflamación juega un papel clave .
Mitigación de las Complicaciones de la Diabetes
La Piriglutin muestra amplios beneficios basados en la evidencia en las complicaciones de la diabetes. Su papel en la práctica clínica incluye no solo controlar los niveles de glucosa en sangre, sino también mitigar las diversas complicaciones asociadas con la diabetes, como la neuropatía, la nefropatía y la retinopatía .
Intervención en la Prediabetes
Para las personas con sobrepeso u obesidad y prediabetes, la Piriglutin puede reducir el riesgo de diagnóstico de diabetes tipo 2 y apoyar la pérdida de peso sostenida. Sirve como un complemento a la dieta y el ejercicio, destacando su potencial preventivo en la progresión de la prediabetes a la diabetes en toda regla .
Mecanismo De Acción
Target of Action
Piriglutine primarily targets the glucagon-like peptide-1 receptors (GLP-1Rs) . These receptors play a crucial role in glucose homeostasis and appetite regulation .
Mode of Action
Piriglutine, a synthetic analog of human glucagon-like peptide-1 (GLP-1), acts as a GLP-1 receptor agonist . It enhances insulin secretion and inhibits glucagon release via the stimulation of GLP-1Rs .
Biochemical Pathways
Piriglutine regulates lipid metabolism-related signaling, including the AMPK and ACC pathways . It also activates the neurotransmitters neuropeptide Y and agouti-related protein in the hypothalamus, which helps reduce hunger and increase satiety .
Pharmacokinetics
Piriglutine is slowly absorbed following subcutaneous injection, with a tmax of approximately 12 hours . Its absolute bioavailability is around 55% . The prolonged action of piriglutine is achieved by attaching a fatty acid molecule at position 26 of the GLP-1 molecule, enabling it to bind reversibly to albumin within the subcutaneous tissue and bloodstream and be released slowly over time .
Result of Action
It decreases hemoglobin A1c (HbA1c) in type 2 diabetes (T2D) patients when prescribed as monotherapy or in combination with one or more antidiabetic drugs .
Action Environment
The action of piriglutine is largely independent of the injection site . Increasing body weight and male sex are associated with reduced concentrations, but there is substantial overlap between subgroups . Exposure is reduced with mild, moderate, or severe renal or hepatic impairment .
Propiedades
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,10-12H,3-4H2,1H3;1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAUVUHGQARGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93803-23-7 | |
| Record name | Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70950008 | |
| Record name | 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27280-85-9 | |
| Record name | Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27280-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Conductase | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027280859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxoglutaric acid, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXINE OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68V67Y6Q3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


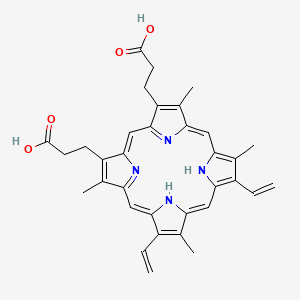
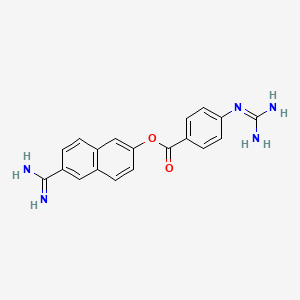

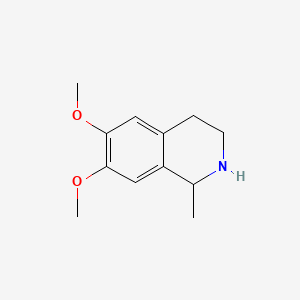
![[(1R,2R,5S,6S,7S,10R,12S,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1217043.png)
